Quantified Stability Advantage Over TMS in Acidic Conditions
The TBS ether, which can be formed using tert-butyl(methoxy)dimethylsilane, exhibits dramatically superior hydrolytic stability compared to the simpler TMS ether. Under acidic conditions, the TBS group is 20,000 times more stable than the TMS group [1]. This difference allows a TBS-protected alcohol to survive reaction conditions that would instantly cleave a TMS-protected analog, enabling multi-step synthetic sequences involving acidic or aqueous workups.
| Evidence Dimension | Relative hydrolytic stability in acidic media |
|---|---|
| Target Compound Data | TBS ether stability factor: 20,000 |
| Comparator Or Baseline | TMS ether stability factor: 1 |
| Quantified Difference | 20,000-fold greater stability |
| Conditions | Acidic media |
Why This Matters
This large stability margin is essential for synthetic routes requiring orthogonal protection, where the TBS group can remain intact while a more labile TMS group is selectively cleaved, thereby increasing overall yield and purity.
- [1] Wikipedia. (n.d.). Silyl ether. View Source
